molecular formula C11H20O4Si B043169 3-(tert-Butyldimethylsilyloxy)glutaric anhydride CAS No. 91424-40-7

3-(tert-Butyldimethylsilyloxy)glutaric anhydride

Cat. No. B043169
CAS RN: 91424-40-7
M. Wt: 244.36 g/mol
InChI Key: RXAJGRHLLRGVSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride involves the use of commercially available precursors, offering a flexible and cost-efficient route for preparing a variety of phosphoramidite and solid-support reagents. These reagents enable the introduction of modifications into DNA probes, highlighting the compound's utility in biochemical research and diagnostics (Skrzypczynski & Wayland, 2004).

Molecular Structure Analysis

While specific molecular structure analysis of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride is not directly provided in the literature, the structural features of related compounds suggest that its tert-butyldimethylsilyloxy and anhydride functionalities play critical roles in its chemical reactivity and applications in synthesis.

Chemical Reactions and Properties

3-(tert-Butyldimethylsilyloxy)glutaric anhydride participates in a variety of chemical reactions, including the synthesis of new reagents for DNA probe modifications. Its chemical properties allow for the preparation of phosphoramidite and solid-support reagents, demonstrating its versatility in organic synthesis and applications in the field of bioconjugate chemistry (Skrzypczynski & Wayland, 2004).

Scientific Research Applications

  • Glycoconjugate Synthesis : Tert-Butyldimethylsilyl chloride, which is structurally related to 3-(tert-Butyldimethylsilyloxy)glutaric anhydride, is effective in protecting D-glucal and D-galactal, aiding in the synthesis of glycoconjugates (Kinzy & Schmidt, 1987).

  • DNA Probe Modification : A study demonstrated the use of 3-(tert-butyldimethylsiloxy)glutaric anhydride in creating phosphoramidite and solid-support reagents. These are crucial in introducing modifications into DNA probes, a technique valuable for genomic research and biotechnology (Skrzypczynski & Wayland, 2004).

  • Biocatalyst in Pharmaceutical Applications : A variant of the enzyme EF5 CALB was shown to be effective in producing (R)-3-TBDMSO glutaric acid methyl monoester with high selectivity and yield, making it a promising catalyst for pharmaceutical applications (Wu et al., 2017).

  • Synthesis of Polypropionate Fragments : Rhodium-catalyzed enantioselective desymmetrization of dimethyl glutaric anhydride, which is similar to 3-(tert-Butyldimethylsilyloxy)glutaric anhydride, enables the synthesis of syn-deoxypolypropionate fragments, useful in various chemical syntheses (Cook & Rovis, 2007).

  • Treatment of Metabolic Disorders : In the context of glutaric aciduria type 1, a metabolic disorder, carnitine supplementation is suggested to help prevent the accumulation of 3-hydroxyglutaric acid. This approach may protect against neurological strokes in affected patients (Shigematsu et al., 2005).

  • Chemical Synthesis of Heterocycles : The compound has been used in chemical reactions leading to the production of substituted piperidin-2-ones, which may have pharmaceutical activities (Burdzhiev & Stanoeva, 2006).

  • Enzymatic Desymmetrization : In a study, lipase-catalyzed enantioselective alcoholysis effectively desymmetrized 3-(4-fluorophenyl)glutaric anhydride, yielding a product useful in organic chemistry (Liu et al., 2014).

Safety And Hazards

Future Directions

The search results do not provide specific information on the future directions of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the specific resources or consult with a chemical expert.


properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxyoxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4Si/c1-11(2,3)16(4,5)15-8-6-9(12)14-10(13)7-8/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAJGRHLLRGVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(=O)OC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399829
Record name 3-(tert-Butyldimethylsilyloxy)glutaric anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butyldimethylsilyloxy)glutaric anhydride

CAS RN

91424-40-7
Record name 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]dihydro-2H-pyran-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91424-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(tert-Butyldimethylsilyloxy)glutaric anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Z Skrzypczynski, S Wayland - Bioconjugate chemistry, 2004 - ACS Publications
We present a flexible and cost-efficient synthetic strategy for the preparation of a new family of phosphoramidite and solid-support reagents that can introduce a broad range of …
Number of citations: 8 pubs.acs.org
TM Fyles, CW Hu, H Luong - The Journal of Organic Chemistry, 2006 - ACS Publications
A simple synthesis of oligoesters from TBDMS-protected-β- and THP-protected-ω-hydroxycarboxylic acids using a solid-phase synthesis protocol is reported. Procedures were …
Number of citations: 34 pubs.acs.org
T Ivšić, I Dokli, A Rimac… - European Journal of …, 2014 - Wiley Online Library
In addition to the varied biological activity of GABOB (4‐amino‐3‐hydroxybutanoic acid), the structure of its protected derivatives makes them interesting chiral intermediates for the …
TM Fyles, H Luong - Organic & biomolecular chemistry, 2009 - pubs.rsc.org
A solid-phase synthesis protocol was used to prepare fifteen new linear tetra-, and penta-esters structurally related to an active lead compound. The structures were assembled from …
Number of citations: 22 pubs.rsc.org
M Okudomi, K Ageishi, T Yamada, N Chihara… - Tetrahedron, 2010 - Elsevier
The enzyme-mediated enantioselective hydrolysis of water-soluble polymer-supported carboxylates is disclosed. The representative monomethoxy poly(ethylene glycol) (MPEG, av MW …
Number of citations: 10 www.sciencedirect.com
K Genge, JM Moszynski, M Thompson… - Supramolecular …, 2012 - Taylor & Francis
The synthesis and characterisation of the transport activity and membrane localisation of three 3-hydroxyglutarate diesters containing saturated and diphenylacetylene-derived groups …
Number of citations: 3 www.tandfonline.com
J Sorensen - 2003 - era.library.ualberta.ca
In compliance with the Canadian Privacy Legislation some supporting forms may have been removed from this dissertation. While th Page 1 In compliance with the Canadian Privacy …
Number of citations: 4 era.library.ualberta.ca
K Khoury, GM Popowicz, TA Holak, A Dömling - MedChemComm, 2011 - pubs.rsc.org
The protein-protein interaction (PPI) of the tumor suppressor p53 and its negative regulator MDM2 consists of the most intense studied PPI with a group of small molecular weight …
Number of citations: 83 pubs.rsc.org
S Specklin, J Cossy - The Journal of Organic Chemistry, 2015 - ACS Publications
A highly chemoselective synthesis of β-ketophosphonates from pentafluorophenyl esters and lithiated methyl α-(trimethylsilyl)methylphosphonate has been developed. This mild …
Number of citations: 14 pubs.acs.org
K Genge, JM Moszynski, M Thompson, TM Fyles - 2011 - dspace.library.uvic.ca
This record contains archival data on synthetic procedures, compound characterization, vesicle, planar bilayer, and fluorescence experimental procedures, and summary bilayer …
Number of citations: 0 dspace.library.uvic.ca

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